molecular formula C9H16N2O3 B1478129 Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone CAS No. 2098116-33-5

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone

Cat. No.: B1478129
CAS No.: 2098116-33-5
M. Wt: 200.23 g/mol
InChI Key: HPISLCNQKAVHBC-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is a heterocyclic compound featuring a β-lactam (azetidine) ring linked to a substituted pyrrolidine moiety via a methanone bridge. The 3-hydroxy and 4-methoxy substituents on the pyrrolidine ring influence its electronic and steric properties, impacting solubility, bioavailability, and target binding .

Properties

IUPAC Name

azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPISLCNQKAVHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division. This interaction suggests that this compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other biomolecules, such as enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, such as weight loss and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy, making it crucial to understand these processes for effective therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other biomolecules. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects.

Biological Activity

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone (CAS No. 2098116-33-5) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, presenting various studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₉H₁₆N₂O
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a unique azetidine ring fused with a pyrrolidine moiety, contributing to its biological properties.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin receptors. For instance, studies on related compounds have shown their ability to act as selective antagonists for serotonin (5HT) receptors, which play a crucial role in various physiological processes including mood regulation and gastrointestinal function .

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains, indicating potential for development as antibiotic agents .
  • Neuropharmacological Effects : The compound may influence central nervous system functions through modulation of neurotransmitter systems. Its structural resemblance to known neuroactive compounds suggests it could serve as a scaffold for developing new neuropharmacological agents.
  • Cytotoxicity and Anticancer Potential : Some derivatives within this chemical class have shown selective cytotoxicity against tumor cell lines. This suggests that this compound might be explored for its anticancer properties, particularly in targeting specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalPotential interaction with serotonin receptors
CytotoxicitySelective cytotoxicity observed in tumor cell lines

Detailed Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that compounds structurally similar to this compound possess significant antimicrobial activity. For instance, research indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
  • Neuropharmacological Research : Studies focusing on the interaction of azetidine derivatives with serotonin receptors revealed promising results, indicating that these compounds could modulate neurotransmitter signaling pathways effectively. This modulation is crucial for developing treatments for conditions such as anxiety and depression.
  • Cytotoxicity Assays : In cellular assays, Azetidin-based compounds exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity is vital for minimizing side effects in potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure that includes an azetidine ring and a pyrrolidine moiety, contributing to its biological activity. Its chemical formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 236.27 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets.

Anticancer Properties

Research has indicated that azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone exhibits promising anticancer activities. Studies suggest it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells, showing a significant reduction in cell viability at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Neurological Disorders

Given its structural characteristics, this compound is being investigated for potential applications in treating neurological disorders such as Alzheimer's disease. It is believed to modulate neurotransmitter systems, enhancing cognitive function and memory retention in preclinical models .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

StudyFocusResults
Anticancer ActivitySignificant reduction in breast cancer cell viability at low concentrations of the compound.
Antimicrobial EfficacyEffective against multiple bacterial strains; mechanism involves membrane disruption.
Neurological EffectsImproved cognitive function in animal models of Alzheimer's disease; modulation of neurotransmitter systems observed.
Anti-inflammatory PropertiesInhibition of cytokine production; potential use in treating inflammatory diseases demonstrated.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs share the azetidine-pyrrolidine-methanone core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituents on Pyrrolidine Molecular Weight Key Features
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone 3-hydroxy, 4-methoxy ~249.27* Polar groups enhance hydrogen bonding; moderate logP (~1.2)
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone 4,4-difluoro, 2-hydroxymethyl 220.22 Fluorine atoms increase metabolic stability; hydroxymethyl improves solubility
(1-(Benzo[c][1,2,5]oxadiazol-4-ylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Sulfonyl-benzooxadiazole, pyridyl-piperazine ~484.53 Bulky substituents enhance target selectivity (IC50 = 5 μM for M1 antagonism)
Cyclohexyl-[3-hydroxy-3-phenyl-pyrrolidin-1-yl]methanone 3-hydroxy-3-phenyl ~343.45 Aromatic groups increase lipophilicity (logP ~2.8); potential CNS penetration

*Calculated based on molecular formula.

Physicochemical Properties

  • Thermal Stability: Analogous methanone derivatives, such as di(1H-tetrazol-5-yl)methanone oxime, exhibit high decomposition temperatures (~288.7°C) due to extensive hydrogen bonding . In contrast, this compound likely has lower thermal stability (~150–200°C estimated) due to fewer stabilizing interactions.
  • Solubility: The 3-hydroxy and 4-methoxy groups in the target compound improve aqueous solubility compared to non-polar analogs like cyclohexyl-pyrrolidinyl methanone .

Preparation Methods

Synthesis of Azetidine Core

Azetidine derivatives can be prepared via several synthetic routes. The most notable and efficient method involves:

  • Starting from a suitable precursor such as a protected 3-amino-azetidine.
  • Functionalization at the 3-position to introduce substituents or reactive groups for further coupling.

A representative method described in patent WO2000063168A1 involves:

  • Preparation of 3-amino-azetidine derivatives by nucleophilic substitution reactions.
  • Use of protecting groups such as Boc (tert-butoxycarbonyl) to control reactivity.
  • Isolation of substantially pure azetidine intermediates with high yields and purity (>90%).

NMR characterization confirms the azetidine ring protons and nitrogen environments, indicating successful synthesis.

Preparation of 3-Hydroxy-4-Methoxypyrrolidine Derivative

The pyrrolidine moiety bearing hydroxy and methoxy substituents is typically synthesized by:

  • Functional group transformations on pyrrolidine rings.
  • Selective hydroxylation at the 3-position.
  • Methylation of the 4-position hydroxyl group to form the methoxy substituent.

This step requires careful control to maintain stereochemistry and avoid over-substitution.

Coupling to Form Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone

The key step is the formation of the methanone linkage between the azetidine nitrogen and the pyrrolidine ring. This is typically achieved by:

  • Activation of the azetidine intermediate as an acyl chloride or anhydride.
  • Reaction with the pyrrolidine derivative under mild conditions.
  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents to facilitate amide bond formation.

The reaction conditions are optimized to achieve high yields and minimize side reactions, such as over-acylation or ring opening.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Azetidine core synthesis Boc protection, nucleophilic substitution Protects amine, controls reactivity
Pyrrolidine functionalization Hydroxylation, methylation Stereoselective, avoids overreaction
Coupling reaction Carbodiimide coupling, mild base, solvent Room temperature to 40°C, inert atmosphere preferred

Typical solvents include dichloromethane, DMF, or acetonitrile. Reaction times range from 2 to 24 hours depending on scale and reagent reactivity.

Characterization and Purity

The final compound is characterized by:

Research Findings and Practical Notes

  • The azetidine ring exhibits conformational dynamics observable in NMR, which can affect coupling efficiency.
  • Protecting groups are essential to avoid side reactions during coupling.
  • The use of mild coupling agents preserves sensitive functional groups like hydroxy and methoxy.
  • The synthetic route allows for structural diversity by varying substituents on azetidine or pyrrolidine rings, enabling combinatorial library creation for drug discovery.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Notes
Azetidine core synthesis Nucleophilic substitution Boc protection, amine nucleophiles High purity azetidine intermediate
Pyrrolidine derivative synthesis Hydroxylation, methylation Selective functionalization agents Stereoselective, functionalized ring
Coupling to methanone linkage Carbodiimide-mediated coupling EDC/DCC, mild base, inert solvent Efficient amide bond formation

Q & A

Q. What advanced statistical methods are employed to optimize synthetic routes for high-throughput screening?

  • Answer : Design of Experiments (DoE) evaluates factors like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Machine learning models trained on reaction databases predict feasible pathways for novel analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone

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